2-(3-Nitrophenyl)-4-phenylthiazole
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Overview
Description
2-(3-Nitrophenyl)-4-phenylthiazole is a heterocyclic compound that features a thiazole ring substituted with a nitrophenyl group at the 2-position and a phenyl group at the 4-position
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use as a pharmacophore in drug design due to its unique structural features.
Industry: Possible applications in the development of new materials with specific electronic or optical properties.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Nitrophenyl)-4-phenylthiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-nitrobenzaldehyde with thiourea and a suitable haloketone under acidic conditions. The reaction proceeds through the formation of an intermediate thioamide, which then cyclizes to form the thiazole ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine.
Reduction: The nitro group can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The phenyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride, or iron powder in acidic conditions.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products Formed:
Reduction: 2-(3-Aminophenyl)-4-phenylthiazole.
Substitution: Various substituted derivatives depending on the reagents used.
Mechanism of Action
The mechanism of action of 2-(3-Nitrophenyl)-4-phenylthiazole in biological systems is not fully understood. it is believed to interact with various molecular targets, potentially disrupting cellular processes. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects.
Comparison with Similar Compounds
2-Phenylthiazole: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
4-Phenylthiazole: Similar structure but without the nitro group, affecting its electronic properties.
2-(4-Nitrophenyl)-4-phenylthiazole: Similar but with the nitro group in a different position, which can influence its reactivity and interactions.
Uniqueness: 2-(3-Nitrophenyl)-4-phenylthiazole is unique due to the presence of both a nitrophenyl and a phenyl group on the thiazole ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(3-nitrophenyl)-4-phenyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2S/c18-17(19)13-8-4-7-12(9-13)15-16-14(10-20-15)11-5-2-1-3-6-11/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZHPLBTZVVENQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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